1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline
Description
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClNO2/c1-19-8-7-13-28(2,3)24(19)12-15-30-14-11-20-17-25(31-4)26(32-5)18-23(20)27(30)21-9-6-10-22(29)16-21/h6,9-10,16-18,27H,7-8,11-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMXTDGOPNECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorinated benzene derivative, which can be introduced through a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Dimethoxy Groups: These groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Incorporation of the Trimethylcyclohexenyl Group: This step involves the use of a cyclohexene derivative, which can be attached through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1H-isoquinoline: A similar compound with a slight structural variation.
1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydroisoquinoline: Another closely related compound with a different substitution pattern.
Uniqueness
The uniqueness of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline lies in its specific combination of functional groups and structural features. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
